molecular formula C19H15NO2 B472926 N-(4-acetylphenyl)-1-naphthamide CAS No. 543688-51-3

N-(4-acetylphenyl)-1-naphthamide

Cat. No.: B472926
CAS No.: 543688-51-3
M. Wt: 289.3g/mol
InChI Key: WQKILFIXAULQPL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-naphthamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-naphthamide typically involves the reaction of 4-aminoacetophenone with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)-1-naphthamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-1-naphthamide.

    Substitution: Formation of various substituted derivatives, such as N-(4-nitrophenyl)-1-naphthamide or N-(4-bromophenyl)-1-naphthamide.

Scientific Research Applications

N-(4-acetylphenyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-naphthamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the naphthamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1-naphthamide is unique due to its combination of an acetylphenyl group and a naphthamide moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-acetylphenyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKILFIXAULQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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